molecular formula C13H10ClNO2S B1635160 Methyl 5-chloro-6-(phenylsulfanyl)nicotinate CAS No. 885951-48-4

Methyl 5-chloro-6-(phenylsulfanyl)nicotinate

Cat. No.: B1635160
CAS No.: 885951-48-4
M. Wt: 279.74 g/mol
InChI Key: SBVZEAMHMGSABW-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 5-chloro-6-phenylsulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c1-17-13(16)9-7-11(14)12(15-8-9)18-10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZEAMHMGSABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)SC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601219175
Record name Methyl 5-chloro-6-(phenylthio)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-48-4
Record name Methyl 5-chloro-6-(phenylthio)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885951-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-6-(phenylthio)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 5-chloro-6-(phenylsulfanyl)nicotinate typically involves the reaction of 5-chloro-6-(phenylsulfanyl)nicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 5-chloro-6-(phenylsulfanyl)nicotinate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-6-(phenylsulfanyl)nicotinate has shown potential therapeutic applications in the following areas:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has demonstrated Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against Bacillus subtilis and 12.5 µg/mL against Staphylococcus aureus, indicating its potential as a new antibacterial agent.
  • Anti-inflammatory Properties : Research indicates that this compound may inhibit key inflammatory pathways, which could be beneficial in treating diseases characterized by chronic inflammation. Studies have shown reductions in pro-inflammatory cytokine production in macrophage cultures treated with this compound.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, modulating signaling pathways associated with cell survival and proliferation. This positions it as a promising candidate for cancer therapy development.

Enzyme Inhibition Studies

The compound has been utilized in studies involving enzyme inhibition and protein interactions. Its phenylsulfanyl group enhances hydrophobic interactions with protein targets, while the chlorine atom can participate in halogen bonding, influencing the activity of various enzymes .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antibacterial Efficacy : A study demonstrated significant inhibition against multi-drug resistant strains of Staphylococcus aureus (MRSA), comparable to standard antibiotics like amoxicillin.
  • In Vitro Anti-inflammatory Effects : In controlled environments, this compound reduced pro-inflammatory cytokine production in macrophage cultures, indicating its potential utility in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates, suggesting its potential for cancer therapy development.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-(phenylsulfanyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can interact with hydrophobic pockets in proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Methyl 5-chloro-6-(phenylsulfanyl)nicotinate can be compared with similar compounds such as:

  • Methyl 5-chloro-6-(methylsulfanyl)nicotinate
  • Methyl 5-chloro-6-(ethylsulfanyl)nicotinate
  • Methyl 5-chloro-6-(benzylsulfanyl)nicotinate

These compounds share similar structures but differ in the substituents on the sulfur atom. The phenylsulfanyl group in this compound provides unique hydrophobic and aromatic interactions, which can influence its biological activity and chemical reactivity .

Biological Activity

Methyl 5-chloro-6-(phenylsulfanyl)nicotinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound is a derivative of nicotinic acid, characterized by the presence of a chlorine atom and a phenylsulfanyl group. The compound is synthesized through the esterification of 5-chloro-6-(phenylsulfanyl)nicotinic acid with methanol, typically under reflux conditions to ensure complete reaction.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenylsulfanyl group enhances hydrophobic interactions with protein targets, while the chlorine atom may participate in halogen bonding. These interactions can modulate enzyme activity and influence signaling pathways within cells.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50
Bacillus subtilis6.25

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies indicate that it may inhibit key inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation. Further research is needed to elucidate the specific mechanisms involved.

Anticancer Activity

The compound's anticancer properties are also under exploration. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation. The cytotoxic effects observed in various cancer cell lines underscore its potential as an anticancer agent .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antibacterial Efficacy : A study tested the compound against multi-drug resistant strains of Staphylococcus aureus (MRSA). Results showed significant inhibition at low concentrations, comparable to standard antibiotics like amoxicillin .
  • In Vitro Anti-inflammatory Effects : In a controlled environment, the compound reduced pro-inflammatory cytokine production in macrophage cultures, indicating its potential utility in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates, suggesting a promising avenue for cancer therapy development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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